molecular formula C18H19NO3 B5621513 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol

2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol

Cat. No.: B5621513
M. Wt: 297.3 g/mol
InChI Key: PRLJMJKMDUTMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol is a chemical compound that features a morpholine ring, a ketone group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol typically involves the reaction of morpholine with benzophenone derivatives under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with benzophenone to form a tertiary alcohol, which is then treated with morpholine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the morpholine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary alcohols.

Scientific Research Applications

2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-2-oxo-1,1-diphenylethanol is unique due to its combination of a morpholine ring, ketone group, and two phenyl groups, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(19-11-13-22-14-12-19)18(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLJMJKMDUTMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.